5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one
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Overview
Description
5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that features a bromine atom, a methoxyethyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidinone precursor followed by the introduction of the methoxyethyl group. One common method is:
Bromination: The pyrimidinone core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Alkylation: The brominated intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrimidinone core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol or DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or DMF.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Oxidized pyrimidinone derivatives.
Reduction: Reduced pyrimidinone derivatives.
Coupling: Complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.
Biological Studies: The compound can be used in studies involving DNA/RNA interactions and enzyme inhibition.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Interacting with Nucleic Acids: It can intercalate into DNA or RNA, disrupting their function and leading to potential therapeutic effects.
Molecular Targets and Pathways
Enzymes: DNA polymerases, RNA polymerases, and other nucleic acid-processing enzymes.
Pathways: DNA replication, transcription, and repair pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: A brominated pyrimidine analog used in antiviral and anticancer research.
5-Fluorouracil: A fluorinated pyrimidine analog used as a chemotherapeutic agent.
6-Mercaptopurine: A thiol-containing purine analog used in leukemia treatment.
Uniqueness
5-Bromo-1-(2-methoxyethyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group can enhance solubility and bioavailability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
5-bromo-1-(2-methoxyethyl)pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-3-2-10-5-6(8)4-9-7(10)11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYGAIDUUGTHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=NC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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